

Physical and chemical properties of 1-Hydroxymethyl-3-cyclopentene

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Compound of Interest

Compound Name: 1-Hydroxymethyl-3-cyclopentene

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An In-depth Technical Guide to 1-Hydroxymethyl-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Hydroxymethyl-3-cyclopentene** (CAS No. 25125-21-7), a pivotal building block in synthetic organic chemistry, particularly in the development of carbocyclic nucleoside analogues with significant therapeutic potential.

Chemical Identity and Physical Properties

1-Hydroxymethyl-3-cyclopentene, also known as (Cyclopent-3-en-1-yl)methanol, is a cyclic organic compound featuring a five-membered ring with a double bond and a hydroxymethyl substituent. Its unique structural arrangement of a primary alcohol and a reactive alkene within a cyclopentene framework makes it a versatile intermediate for a wide range of chemical transformations.

Table 1: Physical and Chemical Properties of **1-Hydroxymethyl-3-cyclopentene**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O	[1][2]
Molecular Weight	98.14 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	105-108 °C at 760 mmHg	
Density	0.975 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	49.9 ± 15.0 °C	
Refractive Index	1.486	[4]
Storage Temperature	Room temperature or 2-8°C	[2][3]
Purity	≥98%	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Hydroxymethyl-3-cyclopentene**. Below are the key spectral data and their interpretations.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data of **1-Hydroxymethyl-3-cyclopentene** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
5.69	s	2H	Olefinic protons (-CH=CH-)
3.57-3.58	d, J=5.14 Hz	2H	Methylene protons of the hydroxymethyl group (-CH ₂ OH)
2.49-2.53	dd	2H	Allylic protons
2.12-2.16	tttt	1H	Aliphatic proton
(variable)	br s	1H	Hydroxyl proton (-OH)

Source:[3]

Interpretation: The singlet at 5.69 ppm is characteristic of the two equivalent olefinic protons in the symmetrical cyclopentene ring. The doublet at 3.57-3.58 ppm corresponds to the two protons of the hydroxymethyl group, coupled to the adjacent methine proton. The complex multiplets in the aliphatic region arise from the other protons on the cyclopentene ring. The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data of **1-Hydroxymethyl-3-cyclopentene**

Chemical Shift (δ , ppm)	Assignment
~130	Olefinic carbons (-CH=CH-)
~65	Methylene carbon of the hydroxymethyl group (-CH ₂ OH)
~40	Allylic carbons
~30	Aliphatic carbon

(Note: Actual experimental data for the ¹³C NMR spectrum is not readily available in the searched literature; these are predicted values based on the structure.)

Interpretation: The downfield signals around 130 ppm are characteristic of the sp²-hybridized olefinic carbons. The signal around 65 ppm is typical for a carbon attached to an oxygen atom in a primary alcohol. The remaining upfield signals correspond to the sp³-hybridized carbons of the cyclopentene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for **1-Hydroxymethyl-3-cyclopentene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad	O-H stretch (alcohol)
~3050	Medium	=C-H stretch (alkene)
~2930, ~2850	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1050	Strong	C-O stretch (primary alcohol)

(Note: This is a representative interpretation based on the functional groups present. An experimental spectrum should be consulted for precise peak positions and intensities.)

Interpretation: The broad absorption around 3350 cm^{-1} is a clear indication of the hydroxyl group. The peaks just above 3000 cm^{-1} are characteristic of the C-H stretches of the alkene, while those just below 3000 cm^{-1} are from the alkane C-H stretches. The C=C double bond stretch appears around 1650 cm^{-1} . The strong band around 1050 cm^{-1} is indicative of the C-O stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

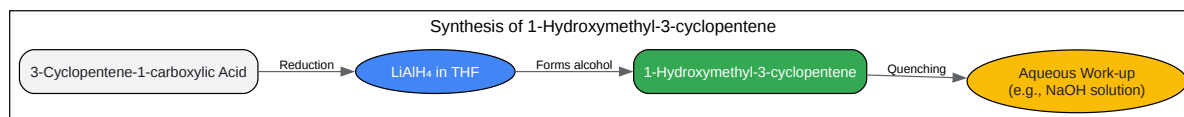
- Molecular Ion (M^+): A peak at $m/z = 98$ corresponding to the molecular weight of the compound.
- Loss of H_2O : A peak at $m/z = 80$ ($[M-18]^+$) due to the loss of a water molecule from the alcohol.
- Loss of CH_2OH : A peak at $m/z = 67$ ($[M-31]^+$) due to the cleavage of the hydroxymethyl group.
- Retro-Diels-Alder reaction: Fragmentation of the cyclopentene ring can also occur.

Chemical Reactivity and Synthesis

1-Hydroxymethyl-3-cyclopentene possesses two primary reactive sites: the hydroxyl group and the carbon-carbon double bond. This dual functionality allows for a variety of chemical transformations.

Synthesis

A common method for the synthesis of **1-Hydroxymethyl-3-cyclopentene** is the reduction of 3-cyclopentene-1-carboxylic acid or its esters.



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Caption: General workflow for the synthesis of **1-Hydroxymethyl-3-cyclopentene**.

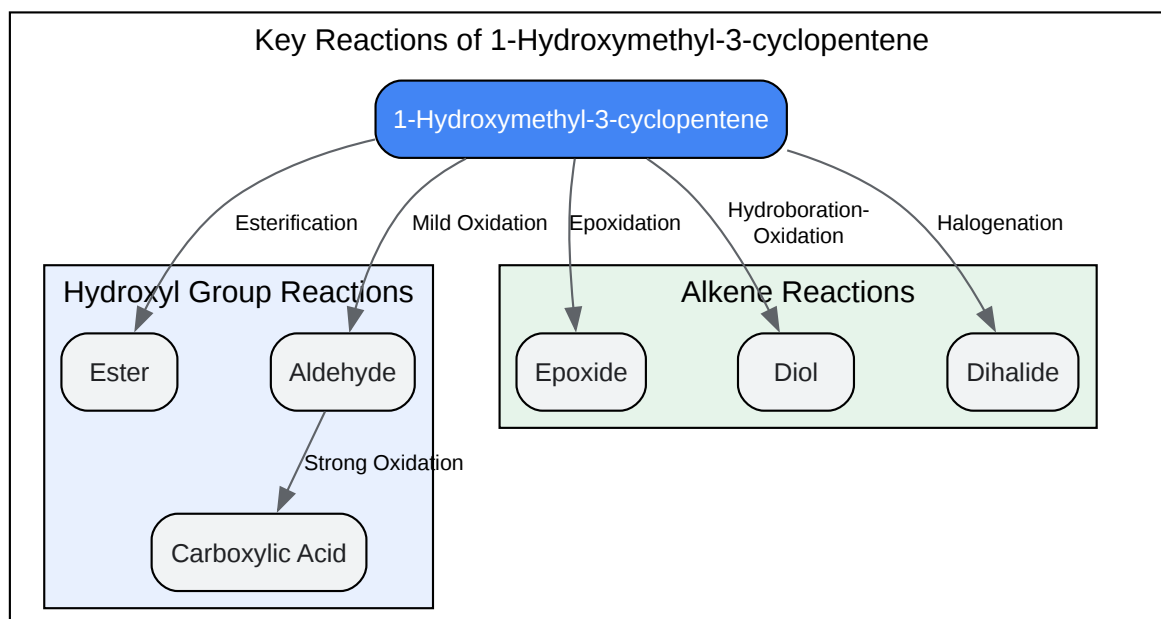
Reactions of the Hydroxyl Group

- **Esterification:** The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base.
- **Oxidation:** The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
- **Protection:** The hydroxyl group can be protected with various protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective reactions at the double bond.

Reactions of the Double Bond

- **Epoxidation:** The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. The stereoselectivity of this reaction can be influenced by the presence of the hydroxymethyl group.
- **Hydroboration-Oxidation:** This two-step reaction sequence can be used to introduce a hydroxyl group at the less substituted carbon of the double bond in an anti-Markovnikov fashion, leading to a cyclopentane-1,3-diol derivative.
- **Halogenation:** The double bond can react with halogens (e.g., Br₂, Cl₂) to form dihalo-substituted cyclopentanes.

- Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, yielding 1-hydroxymethylcyclopentane.



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Caption: Reactivity map of **1-Hydroxymethyl-3-cyclopentene**.

Applications in Drug Development

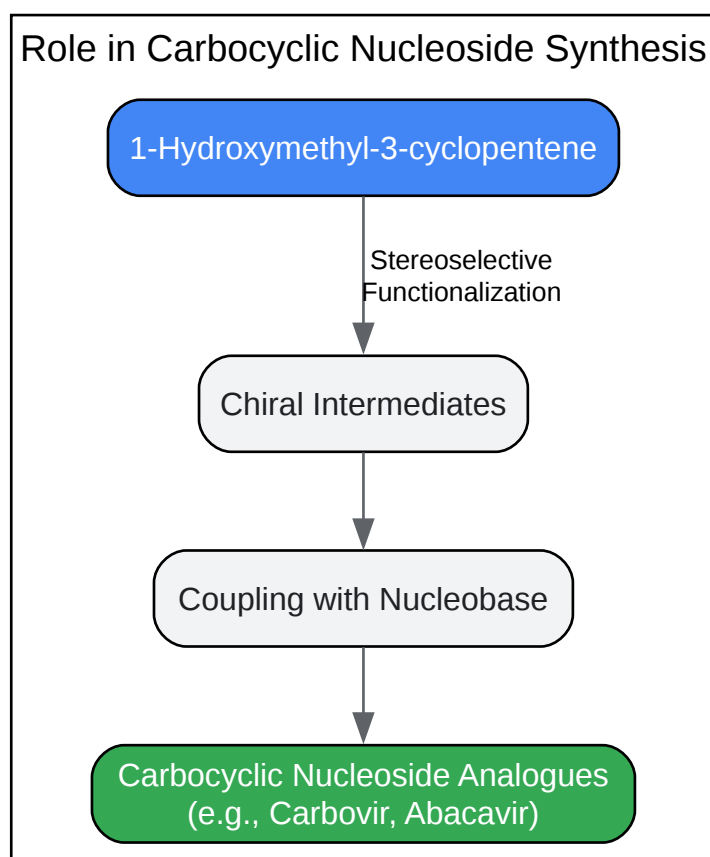
1-Hydroxymethyl-3-cyclopentene is a crucial chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which imparts greater metabolic stability.

Notable antiviral drugs synthesized from intermediates derived from **1-Hydroxymethyl-3-cyclopentene** include:

- Carbovir: A potent inhibitor of HIV reverse transcriptase.

- Abacavir: A widely used anti-HIV medication.

The synthesis of these drugs often involves stereoselective functionalization of the cyclopentene ring, where **1-Hydroxymethyl-3-cyclopentene** serves as a key starting material to establish the desired stereochemistry.



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Caption: Synthetic pathway to carbocyclic nucleosides.

Experimental Protocols

Synthesis of 1-Hydroxymethyl-3-cyclopentene from 3-Cyclopentene-1-carboxylic Acid[4]

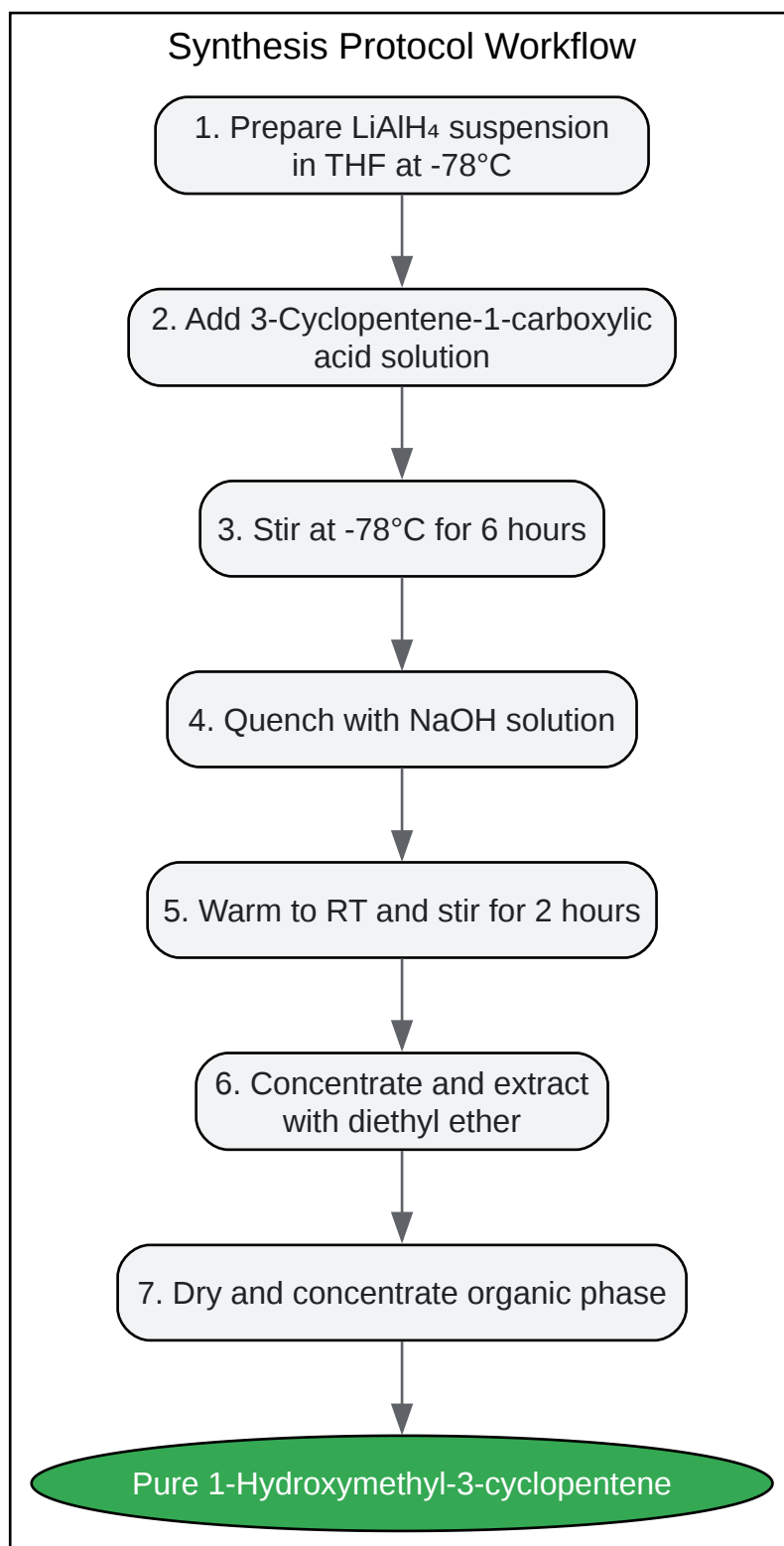
Materials:

- 3-Cyclopentene-1-carboxylic acid

- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- 1 M Sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Suspend LiAlH_4 (3 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to $-78\text{ }^\circ\text{C}$.
- Slowly add a solution of 3-cyclopentene-1-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH_4 suspension over 1 hour.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 6 hours.
- Quench the reaction by the slow addition of 1 M NaOH solution.
- Allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Extract the residue with diethyl ether.
- Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to afford **1-Hydroxymethyl-3-cyclopentene**.



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Caption: Step-by-step synthesis workflow.

General Protocol for ^1H NMR Analysis

Materials:

- **1-Hydroxymethyl-3-cyclopentene** sample
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- NMR tube

Procedure:

- Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl_3 containing TMS in an NMR tube.
- Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

Safety and Handling

1-Hydroxymethyl-3-cyclopentene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

- Harmful if swallowed.[\[1\]](#)
- May cause skin and eye irritation.
- Flammable liquid and vapor.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Ground and bond containers when transferring material.

Disposal:

- Dispose of in accordance with local, state, and federal regulations. It is typically considered a hazardous waste.

This guide provides a detailed overview of the key physical and chemical properties of **1-Hydroxymethyl-3-cyclopentene**, its synthesis, reactivity, and applications, particularly in the field of drug development. The information presented is intended to be a valuable resource for researchers and scientists working with this important chemical intermediate.

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